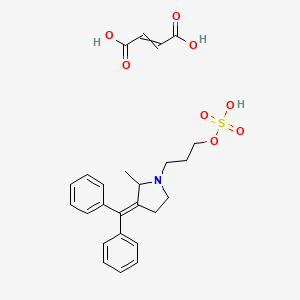
2-Hydroxy-3-phenoxypropyl sulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-phenoxypropyl sulfanylacetate is an organic compound that features a hydroxyl group, a phenoxy group, and a sulfanylacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenoxypropyl sulfanylacetate typically involves the reaction of 2-hydroxy-3-phenoxypropanol with sulfanylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures that the compound is produced efficiently and meets the required quality standards.
化学反応の分析
Types of Reactions
2-Hydroxy-3-phenoxypropyl sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The sulfanylacetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenoxypropyl sulfanylacetate.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-3-phenoxypropyl sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxy-3-phenoxypropyl sulfanylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the sulfanylacetate moiety can act as a nucleophile in biochemical reactions. These interactions can modulate various biological processes and pathways.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with an acrylate group instead of sulfanylacetate.
2-Hydroxy-3-phenoxypropyl methacrylate: Contains a methacrylate group.
2-Hydroxy-3-phenoxypropyl acetate: Features an acetate group.
Uniqueness
2-Hydroxy-3-phenoxypropyl sulfanylacetate is unique due to the presence of the sulfanylacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
64730-83-2 |
|---|---|
分子式 |
C11H14O4S |
分子量 |
242.29 g/mol |
IUPAC名 |
(2-hydroxy-3-phenoxypropyl) 2-sulfanylacetate |
InChI |
InChI=1S/C11H14O4S/c12-9(7-15-11(13)8-16)6-14-10-4-2-1-3-5-10/h1-5,9,12,16H,6-8H2 |
InChIキー |
CWYRBOYUSBAYRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(COC(=O)CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
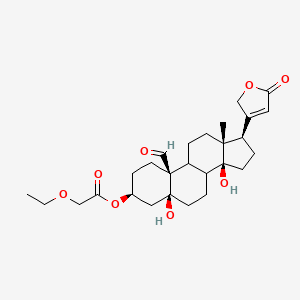
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
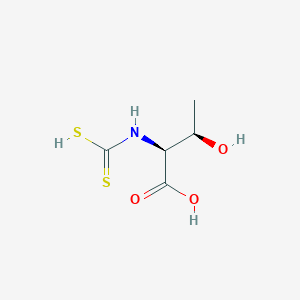
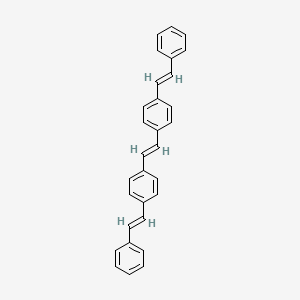

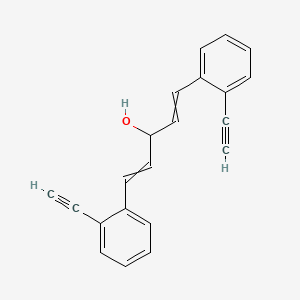

![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)

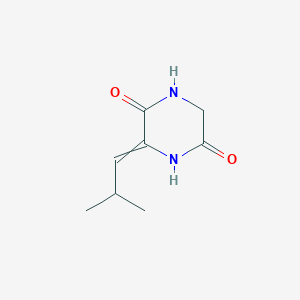
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
